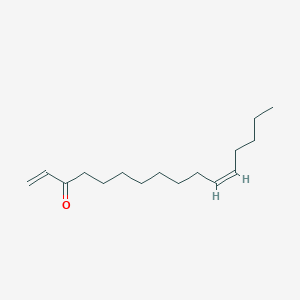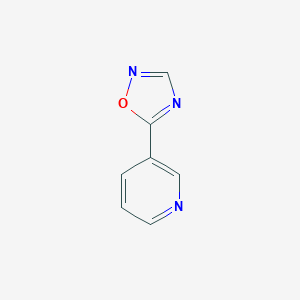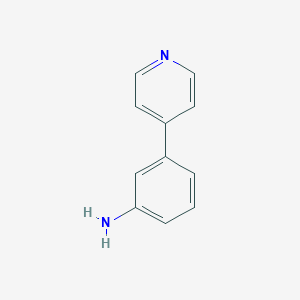
3-Pyridin-4-ylaniline
Descripción general
Descripción
3-Pyridin-4-ylaniline, also known as 3-pyridyl-4-aniline, is an organic compound derived from pyridine and aniline. It is a colorless liquid with a faint odor, and is soluble in water, alcohol, and ether. It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, dyes, and other chemicals. It is also used as a catalyst in the production of polymers.
Aplicaciones Científicas De Investigación
3-Pyridin-4-ylaniline: Un Compuesto Versátil en la Investigación Científica: This compound es un derivado de piridina con una variedad de aplicaciones en la investigación científica. A continuación se presentan seis aplicaciones únicas, cada una detallada en su propia sección:
Catalizadores Organometálicos
Los derivados de piridina como this compound pueden unirse con numerosos iones metálicos de transición para formar complejos metálicos. Estos complejos se utilizan a menudo como catalizadores organometálicos en reacciones químicas debido a su capacidad para facilitar diversas transformaciones .
Sensores Químicos
Algunos derivados de piridina exhiben propiedades fotofísicas y de luminiscencia únicas, lo que los hace adecuados para su uso como sensores electroquímicos o colorimétricos. Pueden detectar cambios en su entorno al alterar su color o luminiscencia en respuesta a estímulos químicos específicos .
Aplicaciones Biomédicas
Los andamios de piridina se encuentran en compuestos con propiedades antivirales, anticolinesterasa, antimaláricas, antimicrobianas, antidiabéticas y anticancerígenas. Esto ha llevado a los investigadores a sintetizar una variedad de derivados de piridina para aplicaciones medicinales .
Agentes Anticonvulsivos y Antimicrobianos
El núcleo de piridina es integral para varias aplicaciones biológicas, incluyendo actuar como agentes anticonvulsivos y antimicrobianos. Esto ha estimulado el interés en sintetizar una variedad de derivados de piridina para estos propósitos .
Aplicaciones de Quimiosensibilidad
Debido a sus diversas actividades biológicas, como antifúngica, antibacterial, antioxidante, antiglicación, analgésica, antiparkinsoniana, anticonvulsiva, antiinflamatoria, ulcerogénica, antiviral y anticancerígena, los derivados de piridina también se utilizan en aplicaciones de quimiosensibilidad .
Ciencia de Materiales y Campo Farmacéutico
Los derivados de Imidazo[1,5-a]piridina, una clase de heterociclos aromáticos relacionados con this compound, han mostrado un gran potencial en la ciencia de materiales y el campo farmacéutico. Se han utilizado en dispositivos optoelectrónicos, sensores, fármacos anticancerígenos y emisores para microscopía confocal e imágenes .
Safety and Hazards
3-Pyridin-4-ylaniline is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification system . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Pyridin-4-ylaniline are not well-studied. As a heterocyclic compound, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s structure, which includes a pyridine ring and an aniline group .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its structure, it could potentially interact with enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
3-pyridin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSBSHZVSVKIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193092 | |
| Record name | 3-(4-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40034-44-4 | |
| Record name | 3-(4-Pyridinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40034-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Pyridyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040034444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-pyridyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)
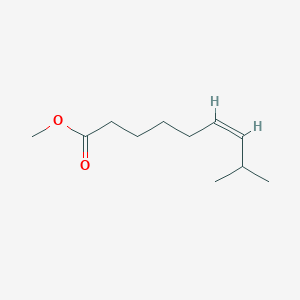
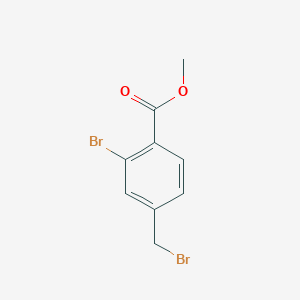
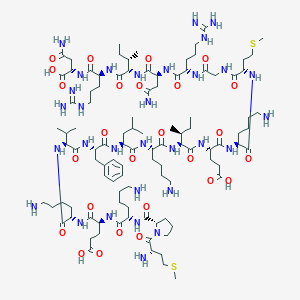
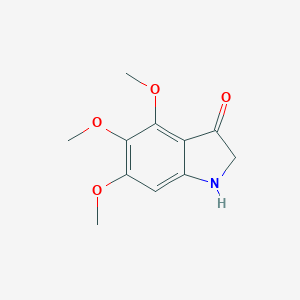



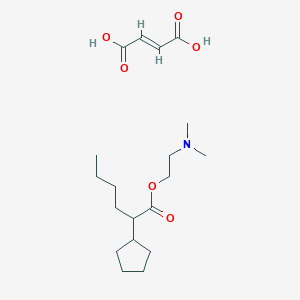
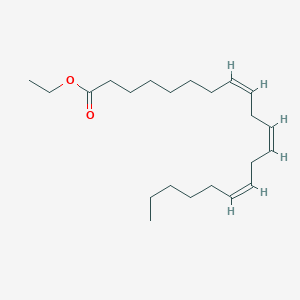
![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)

